![molecular formula C13H8F3NO B3298748 6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde CAS No. 898405-21-5](/img/structure/B3298748.png)
6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde
Overview
Description
“6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It has a molecular weight of 251.21 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction with 6-bromo-pyridine-3-carbaldehyde in 1,2 dimethoxyethane. This mixture is stirred with Pd (PPh 3) 4 under argon at room temperature. Sodium carbonate solution and 3-(trifluoromethyl)-phenylboronic acid are added and the mixture is heated to boiling temperature for 18 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(6-11)12-5-4-9(8-18)7-17-12/h1-8H . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
This compound is used as a reagent in the preparation of piperidine derivatives, which are potential Alzheimer’s treatment agents .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including “6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde”, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used to treat various conditions in animals.
Synthesis of Organic Compounds
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP derivatives valuable in the synthesis of organic compounds .
Development of Fluorinated Organic Chemicals
Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . TFMP derivatives play a significant role in this development.
Participation in Horner-Wadsworth-Emmons Reaction
“6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde” can participate in the Horner-Wadsworth-Emmons reaction . This reaction is a useful method for the formation of carbon-carbon double bonds.
Structural, Energetic and Vibrational Properties Research
Monosubstituted pyridines, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety, are of interest in research on structural, energetic and vibrational properties .
Future Applications
Given the unique properties and versatility of TFMP derivatives, it is expected that many novel applications of “6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde” will be discovered in the future .
Safety and Hazards
This compound is considered hazardous. It’s toxic if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(6-11)12-5-4-9(8-18)7-17-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCRWZXATBSDGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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